molecular formula C9H6BrNO3 B1499850 Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate CAS No. 1083196-29-5

Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B1499850
CAS No.: 1083196-29-5
M. Wt: 256.05 g/mol
InChI Key: VGBZSSLEHHHGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound featuring a fused furopyridine core with a bromine substituent at position 5 and a methyl ester group at position 2. This structure combines the aromatic properties of pyridine with the oxygen-rich furan ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the ester group allows further functionalization via hydrolysis or amidation .

Properties

IUPAC Name

methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBZSSLEHHHGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669926
Record name Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-29-5
Record name Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate typically follows these key stages:

  • Construction of the furo[2,3-b]pyridine core via cyclization or condensation reactions.
  • Introduction of the bromine atom selectively at the 5-position.
  • Esterification of the carboxylic acid group to form the methyl ester.

Due to the structural complexity, the synthesis often requires careful control of reaction conditions to achieve regioselectivity and good yields.

Reported Preparation of 5-Bromofuro[2,3-b]pyridine Core

A direct preparation of 5-bromofuro[2,3-b]pyridine, a key intermediate, has been documented using copper(I) iodide catalysis:

Parameter Details
Starting material Compound from Part B (unspecified precursor)
Catalyst Copper(I) iodide (CuI), 0.2 mmol
Base Triethylamine (Et3N), 3.5 mL
Solvent Ethanol (EtOH), 8.0 mL
Temperature 70 °C
Reaction time 3 hours
Workup Concentration, dissolution in toluene, washing with 0.1 N HCl, saturated NaHCO3, and brine
Purification Column chromatography (SiO2, 20% ethyl acetate/hexanes)
Yield 32%
Product appearance White solid
Characterization (1H NMR) δ 8.4 (s, 1H), 8.1 (s, 1H), 7.7 (s, 1H), 6.8 (s, 1H)

This method demonstrates a copper-catalyzed intramolecular cyclization or coupling under mild conditions to form the brominated furo-pyridine core.

Esterification to this compound

Although direct literature on the esterification of 5-bromofuro[2,3-b]pyridine-2-carboxylic acid to the methyl ester is limited, standard organic synthesis principles apply:

  • The carboxylic acid precursor can be treated with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) or via activation with reagents such as diazomethane or methyl iodide under basic conditions.
  • The reaction is typically carried out under reflux to ensure complete esterification.
  • Purification is performed by extraction and column chromatography.

Alternative Synthetic Routes and Related Compounds

While specific procedures for this compound are scarce, synthesis routes for structurally related compounds provide insights:

  • Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate synthesis involves preparing the furo[3,2-b]pyridine core by condensation or cyclization, followed by bromination and esterification steps.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been used to introduce aryl substituents on related fused heterocycles, suggesting potential for functional group modifications on the furo-pyridine scaffold.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Formation of 5-bromofuro[2,3-b]pyridine CuI (0.2 mmol), Et3N (3.5 mL), EtOH (8 mL), 70 °C, 3 h 32 Copper(I) iodide catalyzed cyclization; moderate yield
Esterification to methyl ester Methanol, acid catalyst or methylating agent, reflux Not specified Standard esterification techniques apply; purification by chromatography
Purification Column chromatography (SiO2, 20% ethyl acetate/hexanes) Essential for isolating pure product

Research Findings and Considerations

  • The copper(I) iodide catalyzed method is notable for its mild conditions and avoidance of harsh reagents, though the yield is moderate (32%).
  • The regioselective bromination at the 5-position is critical and is typically controlled by the starting materials and reaction conditions.
  • Purification by silica gel chromatography is standard due to the complexity and potential side products.
  • The lack of direct literature on the methyl esterification step suggests reliance on classical esterification methods, which are well-established in heterocyclic chemistry.
  • Potential improvements could involve optimizing catalyst loading, reaction time, or exploring alternative catalytic systems to enhance yield and selectivity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis. This reaction enables the introduction of diverse aryl groups at position 5 ( ):

Reagents/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Methyl 5-(aryl)furo[2,3-b]pyridine-2-carboxylate60-85%

Example : Reaction with 4-fluorophenylboronic acid produces methyl 5-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate in 78% yield. The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

Nucleophilic Substitution at the Bromine Center

The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions:

NucleophileConditionsProductYieldReference
NH₃ (aq.)CuI, K₂CO₃, DMSO (120°C)Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate65%
NaN₃DMF, 100°CMethyl 5-azidofuro[2,3-b]pyridine-2-carboxylate72%

Mechanistic Notes :

  • Electron-withdrawing effects of the ester group activate the bromine for SNAr.

  • Azide substitution proceeds via a Meisenheimer intermediate.

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis and reduction, enabling further derivatization:

Hydrolysis to Carboxylic Acid

ConditionsProductYieldReference
6M HCl, reflux (12 hr)5-Bromofuro[2,3-b]pyridine-2-carboxylic acid90%
LiOH, THF/H₂O (rt, 4 hr)Lithium salt of the carboxylic acid95%

Reduction to Primary Alcohol

Reagents/ConditionsProductYieldReference
LiAlH₄, THF (0°C to rt)(5-Bromofuro[2,3-b]pyridin-2-yl)methanol82%

Electrophilic Aromatic Substitution (EAS)

While the electron-deficient pyridine ring typically resists EAS, the furan oxygen directs electrophiles to position 4 of the fused system:

ElectrophileConditionsProductYieldReference
HNO₃, H₂SO₄0°C, 1 hrMethyl 5-bromo-4-nitrofuro[2,3-b]pyridine-2-carboxylate45%

Limitation : Harsh nitrating conditions may lead to ester hydrolysis side reactions.

Scientific Research Applications

Synthesis and Preparation

The synthesis of methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate typically involves the bromination of furo[2,3-b]pyridine derivatives followed by esterification. Common methods include:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.
  • Esterification : Reacting the resulting acid with methanol in the presence of acid catalysts.

Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can be used to create various derivatives through substitution reactions, allowing for the exploration of new chemical entities with potential applications in pharmaceuticals and materials science.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation reveal mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for several enzymes involved in metabolic pathways relevant to cancer and other diseases.

Medicinal Chemistry

This compound is being explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for interactions that may enhance binding affinity and specificity.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial dysfunction. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5020

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the furo[2,3-b]pyridine ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C9H6BrNO3
  • Molecular Weight : 256.06 g/mol (calculated)
  • CAS Number : 1541630-70-9 (inferred from structural analogs in )
  • Synthetic Route : Typically synthesized via halogenation of the parent furopyridine followed by esterification. For example, ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) is prepared from ethyl 5-bromo-2-chloronicotinate (13b) in 76% yield .

Comparison with Similar Compounds

Structural Analogs in the Furo[2,3-b]pyridine Family

The following compounds share the furo[2,3-b]pyridine scaffold but differ in substituents or ester groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) C10H8BrNO4 286.08 Ethyl ester with hydroxyl group at position 3; used as a precursor for lactone formation .
5-Bromofuro[2,3-b]pyridin-3(2H)-one (13d) C7H4BrNO2 213.02 Lactone derivative lacking the ester group; LCMS [M+H]+: 213.4 .
Methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate C10H7NO4 205.17 Formyl substituent at position 5; potential aldehyde reactivity .
Methyl 5-benzoylfuran-2-carboxylate C13H10O4 230.21 Benzoyl-substituted furan; lacks pyridine ring .

Key Observations :

  • Ester Group Impact : Methyl esters (e.g., the target compound) exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., 13c).
  • Bromine Reactivity : The bromine atom in Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate enables palladium-catalyzed coupling reactions, unlike the hydroxyl or formyl derivatives.

Pyrrolo[2,3-b]pyridine Analogs

Pyrrolo[2,3-b]pyridines replace the furan oxygen with a nitrogen atom, altering electronic properties and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C9H7BrN2O2 255.07 Nitrogen-rich analog; CAS 1234616-83-1; used in kinase inhibitor synthesis .
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C9H7ClN2O2 210.62 Chlorine substituent; lower molecular weight and distinct reactivity .

Key Observations :

  • Electron Density : Pyrrolo analogs exhibit higher electron density due to the nitrogen atom, enhancing interactions with biological targets like kinases .
  • Halogen Effects: Bromine (vs.

Thiazole and Pyrazole Derivatives

Compounds with alternative heterocycles highlight the uniqueness of the furopyridine scaffold:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 5-bromo-1,3-thiazole-4-carboxylate C5H4BrNO2S 209.06 Thiazole core with sulfur atom; distinct electronic properties .
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate C6H9N3O2 155.15 Pyrazole ring with amino group; lacks fused aromatic system .

Key Observations :

  • Aromaticity: Furopyridines offer fused aromaticity, enhancing stability compared to monocyclic thiazoles or pyrazoles.

Biological Activity

Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate (MFBP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies regarding the compound's biological activity, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

MFBP has the following structural characteristics:

  • Molecular Formula : C9_9H6_6BrN O3_3
  • SMILES Notation : COC(=O)C1=CC2=CC(=CN=C2O1)Br
  • InChI Key : VGBZSSLEHHHGPW-UHFFFAOYSA-N

1. Antimicrobial Activity

Recent studies have indicated that MFBP and its derivatives exhibit significant antibacterial properties. For instance, compounds derived from the furo[2,3-b]pyridine scaffold have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

CompoundActivity Against E. coli (%)Activity Against S. aureus (%)
MFBP80.0579.38
Control100100

These results suggest that the presence of the bromine atom and the furo-pyridine moiety enhances antibacterial efficacy.

2. Anti-Thrombolytic Activity

MFBP derivatives have been evaluated for their anti-thrombolytic potential. In a comparative study, compounds similar to MFBP exhibited varying degrees of activity against clot formation in human blood:

Compound IDAnti-Thrombolytic Activity (%)
MFBP31.61
Compound A41.32
Compound B2.82

This data indicates that specific substitutions on the pyridine ring can significantly influence thrombolytic activity.

3. Biofilm Inhibition

Biofilm formation is a crucial factor in chronic infections. MFBP has demonstrated promising biofilm inhibition properties:

Compound IDBiofilm Inhibition (%)
MFBP90.95
Compound C83.76
Control100

The high biofilm inhibition rate suggests that MFBP could be a candidate for further development as an anti-infective agent.

Structure-Activity Relationships (SAR)

The biological activity of MFBP is influenced by its structural features. The presence of halogen substituents (e.g., bromine) on the pyridine ring has been correlated with enhanced activity against thrombolytic and antimicrobial targets. Computational modeling has also provided insights into how variations in molecular structure affect pharmacokinetic properties such as brain penetration capability and solubility.

Case Study: Synthesis and Evaluation

A study conducted by researchers synthesized MFBP via a palladium-catalyzed cross-coupling reaction and subsequently evaluated its biological activities. The findings highlighted that modifications to the carboxylate group significantly impacted both solubility and biological efficacy.

Computational Studies

Computational studies using density functional theory (DFT) have been employed to predict the reactivity and interaction profiles of MFBP with biological targets. These studies suggest that MFBP has favorable binding interactions with key enzymes involved in thrombus formation and bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

Decarboxylation and functionalization : Starting with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, deamination (e.g., via diazotization), hydrolysis of the ester group, and subsequent bromination at the 5-position using brominating agents like N-bromosuccinimide (NBS) .

Cross-coupling strategies : Palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo precursors with boronic acids, though this requires optimization of catalysts (e.g., Pd(OAc)₂), bases (K₂CO₃), and solvents (DMF) to avoid side reactions like debromination .

  • Key considerations : Reaction temperature (80–120°C) and stoichiometric control of brominating agents are critical to minimize over-bromination or ester hydrolysis.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical workflow :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl ester at C2, bromine at C5) and assess purity.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₉H₇BrNO₃: 256.96 g/mol) .
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve the fused furopyridine ring system and bromine placement .

Q. What are the common reactivity patterns of the bromine substituent in this compound?

  • Reactivity profile :

  • Nucleophilic aromatic substitution (SNAr) : Bromine at C5 participates in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups, but requires electron-withdrawing groups (e.g., ester) to activate the position .
  • Radical reactions : Bromine can act as a leaving group in photoredox-mediated alkylation or arylation under mild conditions (e.g., using Ir(III) catalysts) .
    • Limitations : Steric hindrance from the fused furopyridine ring may reduce reactivity compared to simpler bromopyridines.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for derivatization?

  • Case study : If bromine substitution at C5 leads to unexpected regioselectivity in cross-coupling, X-ray structures of intermediates (e.g., Pd complexes) can clarify steric/electronic factors. SHELXD or SHELXE can phase experimental data to model transition states .
  • Data contradiction example : A study reporting competing C5 vs. C3 reactivity in similar furopyridines used crystallography to confirm that the ester group at C2 electronically deactivates C3, favoring C5 substitution .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

  • Process intensification :

  • Continuous flow reactors : Enhance bromination efficiency by controlling residence time and reagent mixing, reducing side products like di-brominated derivatives .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd on silica) improve sustainability and reduce metal contamination in cross-coupling steps .
    • Yield optimization : DOE (Design of Experiments) to balance temperature, solvent polarity (e.g., DMF vs. THF), and bromine equivalents.

Q. How do electronic effects of the methyl ester and bromine substituents influence spectroscopic and computational data?

  • Spectroscopic analysis :

  • IR spectroscopy : The ester carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) indicate electronic interactions between substituents.
  • DFT calculations : HOMO-LUMO gaps predict reactivity hotspots; for example, the bromine atom lowers the LUMO energy, enhancing electrophilic attack at C5 .
    • Contradiction note : Some studies report unexpected downfield shifts in 1H^1H NMR for adjacent protons due to ring strain in the fused system, requiring MD simulations to validate .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Common issues :

  • Co-elution of di-brominated byproducts : Use gradient HPLC (C18 column, acetonitrile/water) or preparative TLC to separate isomers.
  • Ester hydrolysis : Avoid aqueous workup at high pH; instead, employ anhydrous MgSO₄ for drying .
    • Advanced techniques : Simulated moving bed (SMB) chromatography for large-scale purification, though this requires optimization of solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.